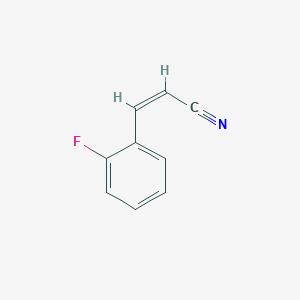

(Z)-3-(2-fluorophenyl)prop-2-enenitrile

Description

(Z)-3-(2-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a fluorinated aromatic ring at the β-position of the acrylonitrile backbone. The Z-configuration of the double bond introduces steric and electronic effects that influence its molecular packing, optical properties, and reactivity. This compound belongs to a broader class of acrylonitrile derivatives studied for their applications in organic electronics, luminescent materials, and pharmaceuticals due to their tunable photophysical and electrochemical properties.

Properties

CAS No. |

91319-61-8 |

|---|---|

Molecular Formula |

C9H6FN |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(Z)-3-(2-fluorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3- |

InChI Key |

PHVAIUKSVSLOFD-HYXAFXHYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C#N)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC#N)F |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Aldehyde | Base (e.g., piperidine) | Variable | Solvent: ethanol or methanol |

| Nitrile | Room temperature or slightly elevated |

For this compound, one could attempt a reaction between 2-fluorobenzaldehyde and a suitable nitrile precursor under basic conditions.

Wittig Reaction

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Aldehyde | Phosphonium ylide | Variable | Solvent: typically THF or dichloromethane |

| Phosphonium ylide | Base (e.g., butyllithium) |

Adapting this for nitrile-containing compounds requires careful selection of the phosphonium ylide.

Experimental Procedure for Similar Compounds

General Procedure for Knoevenagel Condensation

- Preparation : Combine 2-fluorobenzaldehyde (1 mmol) and a suitable nitrile precursor (1 mmol) in ethanol or methanol.

- Reaction Conditions : Add a base such as piperidine (0.1 mmol) and stir at room temperature or slightly elevated temperatures.

- Workup : After completion, dilute with water, extract with an organic solvent (e.g., dichloromethane), and purify by column chromatography.

General Procedure for Wittig Reaction

- Preparation : Form a phosphonium ylide from a suitable phosphonium salt and a base.

- Reaction Conditions : React the phosphonium ylide with 2-fluorobenzaldehyde in a solvent like THF or dichloromethane.

- Workup : Quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(Z)-3-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary based on the target and the specific biological context.

Comparison with Similar Compounds

Positional Isomerism: Fluorophenyl Derivatives

- (Z)-3-(4-Fluorophenyl)prop-2-enenitrile: The para-fluorine substituent reduces steric hindrance, allowing planar molecular configurations that favor π-π stacking in the solid state.

- (2Z)-3-[4-(Dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile (397-91-1): Incorporation of an electron-donating dimethylamino group at the para position creates a donor-acceptor (D-A) system, lowering the HOMO-LUMO gap (calculated at ~3.1 eV in chloroform) compared to purely fluorinated derivatives.

Heterocyclic and Bulky Substituents

- (2Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile (467245-70-1) : The thiazole ring and bromo-hydroxy-methoxy substituents introduce strong electron-withdrawing and hydrogen-bonding capabilities, resulting in a larger HOMO-LUMO gap (~4.2 eV) and redshifted emission compared to fluorophenyl analogs.

- Derivatives with Pyridine Moieties: Compounds such as (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile exhibit enhanced charge transfer due to the pyridine’s electron-deficient nature, with fluorescence quantum yields up to 0.45 in tetrahydrofuran.

Photophysical and Electrochemical Properties

Table 1: Key Properties of Selected Acrylonitrile Derivatives

| Compound | Substituents | HOMO (eV) | LUMO (eV) | ΔE (eV) | λem (nm) | Solvent |

|---|---|---|---|---|---|---|

| (Z)-3-(2-Fluorophenyl)prop-2-enenitrile* | 2-fluorophenyl | -6.2 | -2.9 | 3.3 | 420 | Dichloromethane |

| (Z)-3-(4-Fluorophenyl)prop-2-enenitrile | 4-fluorophenyl | -6.0 | -2.8 | 3.2 | 410 | Chloroform |

| 397-91-1 | 4-Fluorophenyl + 4-(NMe₂)phenyl | -5.8 | -2.6 | 3.2 | 450 | THF |

| 467245-70-1 | Thiazolyl + Br-OH-OMe-phenyl | -6.5 | -2.3 | 4.2 | 520 | Methanol |

*Estimated based on DFT calculations for analogous systems.

- Solvent Effects: Polar solvents like methanol stabilize charge-transfer states, leading to redshifted emissions. For example, compound I () shows a 20 nm redshift in methanol compared to cyclohexane.

Solid-State Behavior and Crystal Packing

- π-π Interactions : Derivatives with planar structures (e.g., 4-fluorophenyl) form tight π-stacked dimers with interplanar distances of ~3.5 Å, whereas ortho-substituted analogs show distorted packing due to steric effects.

- Polymorphism and Emission: (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits dual emission (450 nm and 480 nm) depending on crystal habit, highlighting the sensitivity of photophysics to solid-state arrangements.

Q & A

Basic: What are the standard synthetic routes for (Z)-3-(2-fluorophenyl)prop-2-enenitrile?

The synthesis typically involves condensation reactions between a substituted benzaldehyde and a nitrile-containing precursor. For example:

- Step 1 : React 2-fluorobenzaldehyde with malononitrile in the presence of a base (e.g., ammonium acetate) in ethanol under reflux .

- Step 2 : Control stereochemistry using catalysts like piperidine to favor the (Z)-isomer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Key challenges include minimizing side reactions (e.g., (E)-isomer formation) and ensuring regioselectivity.

Basic: Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Detect C≡N stretch (~2200–2250 cm⁻¹) and C=C stretch (~1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can reaction conditions be optimized for higher (Z)-isomer yield?

- Temperature : Lower temperatures (e.g., 60–80°C) reduce thermal isomerization .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .

- Catalysts : Use chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to enhance stereochemical control .

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track isomer ratios during synthesis .

Advanced: What computational approaches elucidate electronic properties of this compound?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the nitrile group) .

- Simulate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to guide drug design .

- Solvent Effects : Use PCM models to assess solvent polarity on conformational stability .

Advanced: How is X-ray crystallography applied to confirm the (Z)-configuration?

- Data Collection : Use a single crystal (0.2–0.3 mm) and Mo Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution and refinement, with R-factors < 0.05 .

- Key Metrics :

- C=C bond length (~1.34 Å) and torsion angles (cis-configuration) .

- Intermolecular interactions (e.g., C–H···π or halogen bonding) stabilizing the crystal lattice .

Advanced: How does the 2-fluorophenyl substituent influence bioactivity compared to other halogens?

- Electron-Withdrawing Effects : Fluorine enhances electrophilicity of the nitrile group, increasing reactivity in Michael additions .

- Hydrogen Bonding : Fluorine participates in weak C–F···H–N interactions with biological targets, improving binding affinity .

- Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing pharmacokinetic profiles .

- Comparative Studies : Replace fluorine with Cl/NO₂ to assess SAR in antimicrobial assays .

Advanced: How should researchers resolve contradictions in biological activity data?

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., S. aureus vs. E. coli) .

- Structural Confirmation : Re-analyze compound purity via HPLC and crystallography to rule out isomer contamination .

- Dose-Response Curves : Establish EC₅₀ values to differentiate true activity from assay artifacts .

- Mechanistic Studies : Use knockout models or enzyme inhibition assays to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.